4-[4-(4-Aminophenyl)piperazin-1-yl]aniline

Antifouling ultrafiltration membrane Zwitterionic polyimide Water flux recovery ratio

Replace conventional carcinogenic diamines (MDA, ODA, benzidine) with this C₂-symmetric piperazine core building block. Critical for researchers developing high-performance ultrafiltration membranes with zwitterionic functionality. - **Performance advantage:** Enables 96.0% water flux recovery (vs. 76.7% for non-zwitterionic PI) in BSA fouling cycles. - **Thermal stability:** Mp 220-224°C supports high-temperature polycondensation (200°C+) without premature melting. - **Regulatory simplicity:** H302 only - no carcinogen handling facilities, air monitoring, or REACH authorization burdens.

Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
CAS No. 7479-12-1
Cat. No. B3152991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Aminophenyl)piperazin-1-yl]aniline
CAS7479-12-1
Molecular FormulaC16H20N4
Molecular Weight268.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
InChIInChI=1S/C16H20N4/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12,17-18H2
InChIKeyNRHZAVJNUJCQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4-Aminophenyl)piperazin-1-yl]aniline – Bifunctional Aromatic Diamine Overview


4-[4-(4-Aminophenyl)piperazin-1-yl]aniline (CAS 7479-12-1), also known as 1,4-bis(4-aminophenyl)piperazine or 4,4'-(piperazine-1,4-diyl)dianiline, is a C₂-symmetric aromatic diamine featuring a central piperazine ring symmetrically substituted with two para-aminophenyl groups [1]. With molecular formula C₁₆H₂₀N₄ and molecular weight 268.36 g/mol, this bifunctional building block is commercially available at purities of >95.0% (T)(HPLC) to ≥98% from multiple global suppliers [2]. The compound serves as both a pharmaceutical intermediate and a diamine monomer for high-performance polyimide synthesis, where its tertiary amine-containing piperazine core uniquely enables post-polymerization quaternization to generate zwitterionic materials unattainable from conventional primary-amine-only aromatic diamines [3]. Its GHS classification is limited to H302 (Harmful if swallowed) under the Warning signal word, distinguishing it from several structurally related carcinogenic aromatic diamines [4].

Bifunctional aromatic diamine for polyimide synthesis and pharmaceutical intermediate research
Tertiary amine piperazine core supports post-polymerization quaternization to zwitterionic materials
Thermal window suited for high-temperature polycondensation protocols

Why 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline Cannot Be Substituted


The symmetrical bis(4-aminophenyl)piperazine architecture cannot be interchanged with conventional aromatic diamines such as 4,4'-oxydianiline (ODA), 4,4'-methylenedianiline (MDA), p-phenylenediamine (p-PDA), or benzidine without losing two critical functional attributes: (i) the tertiary amine sites on the piperazine ring that enable post-polymerization quaternization to antifouling zwitterionic polyimides, a capability structurally impossible for diamines bearing only primary aromatic amines [1]; and (ii) a thermal processing window defined by a melting point of 220–224 °C, which is substantially higher than MDA (89–91 °C [2]), benzidine (122–125 °C [3]), p-PDA (138–143 °C [4]), and ODA (188–192 °C [5]), enabling polymerization and fabrication protocols that would cause premature melting or thermal degradation when using lower-melting alternatives. Furthermore, procurement of benzidine, MDA, or ODA introduces IARC Group 1 or Category 1B carcinogen handling and regulatory burdens absent from 7479-12-1, which carries only an H302 acute oral toxicity warning [6]. These cumulative structural, thermal, and toxicological differences preclude generic substitution in any application where zwitterionic functionality, elevated-temperature processing, or a favorable occupational safety profile is required.

Tertiary amine sites available for post-polymerization modification
Primary amines consumed during polycondensation; no modifiable sites remain
Post-polymerization zwitterionic functionalization may not transfer to conventional primary-amine-only diamines such as ODA, MDA, or p-PDA
Elevated thermal processing window for polycondensation
Lower-melting alternatives may liquefy prematurely during heating ramp
Premature monomer melting may shift polymerization kinetics and process control relative to protocols designed for higher-melting diamines
Non-carcinogenic hazard classification; H302 Warning only
Several common aromatic diamines carry IARC Group 1 or Carc. 1B classifications
Carcinogen handling and regulatory requirements may alter procurement cost, facility design, and occupational exposure monitoring

Quantitative Evidence for 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline


Antifouling Flux Recovery: ZPI vs. Control PI

The zwitterionic polyimide (ZPI) membrane prepared from 1,4-bis(4-aminophenyl)piperazine (BANPZ) via polycondensation with 6FDA followed by quaternary amination achieved a water flux recovery ratio (FRR) of 96.0% after three cycles of bovine serum albumin (BSA) solution filtration, compared to only 76.7% for the control non-zwitterionic polyimide (PI) membrane derived from the same diamine backbone but lacking quaternization. This 19.3 percentage-point advantage in FRR directly quantifies the antifouling differentiation conferred by the piperazine core's capacity for post-polymerization zwitterionic functionalization [1].

Flux Recovery
Head-to-head
ZPI 96.0% FRR vs PI 76.7%
+19.3 pp; 3-cycle BSA ultrafiltration
Supports antifouling performance differentiation review
NIPS membrane preparation; reported by Wang et al. 2020
Antifouling ultrafiltration membrane Zwitterionic polyimide Water flux recovery ratio

Thermal Processing Window vs. Common Aromatic Diamines

4-[4-(4-Aminophenyl)piperazin-1-yl]aniline exhibits a melting point of 220.0–224.0 °C (reference value 222 °C) [1], which is substantially higher than the four most commonly encountered aromatic diamine alternatives: 4,4'-methylenedianiline (MDA, 89–91 °C) [2], benzidine (122–125 °C) [3], p-phenylenediamine (p-PDA, 138–143 °C) , and 4,4'-oxydianiline (ODA, 188–192 °C) [4]. The 30–133 °C elevation in melting point relative to these comparators provides a significantly wider thermal processing window for high-temperature polycondensation reactions and subsequent membrane fabrication steps.

Thermal Window
Cross-study
220–224 °C vs 89–192 °C range
+30 °C over ODA; +98–131 °C over MDA, p-PDA, benzidine
Supports polycondensation process window review
Supplier-specified values; cross-study context
Thermal stability Polyimide processing Melting point comparison

Safety Profile vs. Carcinogenic Aromatic Diamines

4-[4-(4-Aminophenyl)piperazin-1-yl]aniline (7479-12-1) carries a GHS07 Warning classification with a single hazard statement H302 (Harmful if swallowed) [1]. In contrast, structurally analogous aromatic diamines used in similar polymer applications carry significantly more severe hazard profiles: benzidine is classified as an IARC Group 1 human carcinogen [2]; 4,4'-methylenedianiline (MDA) is classified as Carcinogenicity Category 1B (H350: May cause cancer) and Germ Cell Mutagenicity Category 2 (H341) [3]; and 4,4'-oxydianiline (ODA) is classified as Carc. 1B, Muta. 1B, and Repr. 2 under EU CLP [4]. The absence of carcinogenicity, mutagenicity, or reproductive toxicity classifications for 7479-12-1 represents a measurable procurement and handling advantage.

Hazard Profile
Class-level
H302 Warning only vs Carc. 1B / Group 1
No carcinogenicity, mutagenicity, or reprotoxicity classification
Occupational hazard profile context for procurement review
GHS classification comparison; ECHA harmonised data
Occupational safety Carcinogenicity GHS hazard classification

Quaternization Capability vs. Primary Amine Diamines

The central piperazine ring in 4-[4-(4-aminophenyl)piperazin-1-yl]aniline contains two tertiary amine nitrogen atoms that are structurally available for post-polymerization quaternary amination—a reaction demonstrated by Wang et al. (2020) using sodium chloroacetate to convert the neutral polyimide into a zwitterionic polyimide (ZPI) with significantly enhanced hydrophilicity and antifouling performance [1]. This post-functionalization capability is structurally impossible for ODA, MDA, p-PDA, and benzidine, all of which contain only primary aromatic amine groups that are consumed during the polycondensation step and leave no modifiable tertiary amine sites in the resulting polymer backbone [2].

Functional Sites
Reported
2 tertiary amines / repeat unit vs 0
Categorical presence vs absence in primary-amine diamines
Supports post-polymerization functionalization workflow
Demonstrated with sodium chloroacetate; FTIR/NMR confirmed
Zwitterionic polymer Post-polymerization modification Quaternization

Application Scenarios for 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline


Antifouling Zwitterionic Ultrafiltration Membranes

Researchers and manufacturers developing ultrafiltration membranes for protein separation, wastewater treatment, or bioprocessing should prioritize 7479-12-1 (BANPZ) over ODA, MDA, or other conventional diamines. The tertiary amine sites on the piperazine core enable a two-step protocol—high-temperature polycondensation with 6FDA to form the base polyimide, followed by quaternary amination with sodium chloroacetate—that yields a zwitterionic polyimide (ZPI) membrane with a demonstrated water flux recovery ratio of 96.0% after three BSA filtration cycles, compared to only 76.7% for the non-zwitterionic control PI membrane [1]. This 25.2% relative improvement in flux recovery directly addresses the membrane fouling bottleneck that limits operational lifetime in industrial ultrafiltration.

High-Temperature Polyimide Synthesis

For polyimide synthesis protocols operating at or above 200 °C (e.g., one-step high-temperature solution polycondensation in m-cresol or similar solvents), 7479-12-1 with its melting point of 220–224 °C [2] provides a monomer that remains crystalline and stable throughout the early-stage heating ramp, whereas MDA (mp 89–91 °C) would melt prematurely, and even ODA (mp 188–192 °C) approaches its melting point near typical polycondensation temperatures. This thermal margin is especially relevant when using 6FDA as the dianhydride comonomer, where the polymerization temperature must be carefully controlled to avoid side reactions.

Safety-Conscious Polyimide Manufacturing

Organizations subject to stringent occupational exposure limits, REACH authorization requirements, or internal safety policies restricting carcinogen handling should select 7479-12-1 as the aromatic diamine monomer of choice. Unlike benzidine (IARC Group 1 human carcinogen), MDA (Carc. 1B, H350), and ODA (Carc. 1B, Muta. 1B), 7479-12-1 carries only an H302 (Harmful if swallowed) GHS07 Warning classification [3]. This simplified hazard profile eliminates the need for dedicated carcinogen containment facilities, continuous air monitoring, and complex waste disposal protocols, substantially reducing the total cost of ownership for pilot-scale and production-scale polyimide manufacturing operations.

Structure-Property Relationships in Polyimide Surface Chemistry

Academic and industrial R&D groups investigating how polymer backbone chemistry influences membrane hydrophilicity, protein adsorption, and fouling resistance should procure 7479-12-1 as a platform diamine monomer. The same batch of BANPZ can be polymerized with 6FDA and split into two streams—one processed directly into a conventional PI membrane and the other subjected to quaternary amination to yield the zwitterionic ZPI membrane—enabling rigorous, internally controlled comparisons where the only variable is the post-polymerization zwitterionic modification, not the monomer source or polymerization conditions [1].

Application
Selection Property
Validation Focus
Zwitterionic UF membrane fabrication
Post-polymerization quaternization capability
Flux recovery and antifouling endpoint validation
High-temperature polyimide synthesis
Elevated monomer thermal processing window
Thermal stability during polycondensation ramp
Safety-conscious polymer manufacturing
Non-carcinogenic hazard classification
Occupational exposure profile review
Polymer surface chemistry R&D
Bifunctional platform monomer architecture
Zwitterionic vs conventional PI comparison studies
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